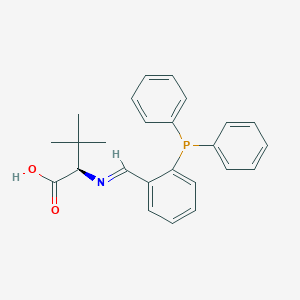
Methyl 8-bromo-3-chloro-1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-bromo-3-chloro-1-naphthoate is an organic compound with the molecular formula C12H8BrClO2 It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 8th and 3rd positions, respectively, and a methyl ester group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-3-chloro-1-naphthoate typically involves the bromination and chlorination of naphthalene derivatives followed by esterification. One common method includes:
Bromination: Naphthalene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the 8th position.
Chlorination: The brominated naphthalene is then chlorinated using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2) to introduce a chlorine atom at the 3rd position.
Esterification: The resulting 8-bromo-3-chloro-1-naphthoic acid is then esterified with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Using large reactors for the bromination and chlorination steps, ensuring controlled reaction conditions to maximize yield and purity.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 8-bromo-3-chloro-1-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NH3, RSH) in polar solvents like ethanol or dimethylformamide (DMF) under reflux conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: KMnO4 in aqueous or alkaline conditions at elevated temperatures.
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Reduction: Naphthalene derivatives with reduced halogen content.
Oxidation: 8-bromo-3-chloro-1-naphthoic acid.
科学的研究の応用
Methyl 8-bromo-3-chloro-1-naphthoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism by which Methyl 8-bromo-3-chloro-1-naphthoate exerts its effects depends on its application:
In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form desired products.
In Medicinal Chemistry: May interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Material Science: Contributes to the properties of materials through its structural and electronic characteristics.
類似化合物との比較
Similar Compounds
Methyl 8-bromo-1-naphthoate: Lacks the chlorine atom at the 3rd position.
Methyl 3-chloro-1-naphthoate: Lacks the bromine atom at the 8th position.
Methyl 8-bromo-3-nitro-1-naphthoate: Contains a nitro group instead of a chlorine atom.
Uniqueness
Methyl 8-bromo-3-chloro-1-naphthoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual halogenation can provide distinct properties compared to compounds with only one halogen substituent.
特性
分子式 |
C12H8BrClO2 |
|---|---|
分子量 |
299.55 g/mol |
IUPAC名 |
methyl 8-bromo-3-chloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8BrClO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |
InChIキー |
GRNDDYZWJCNKIL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


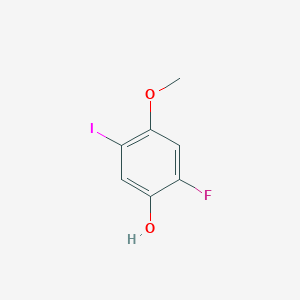

![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)
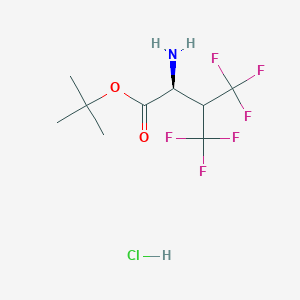

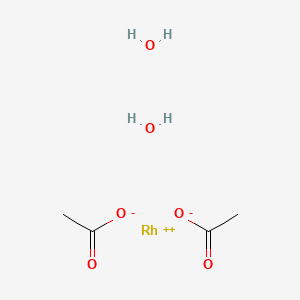
![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
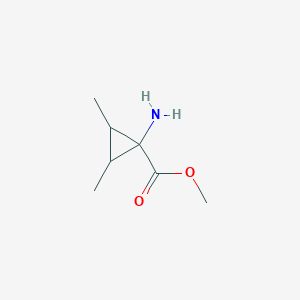


![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)

